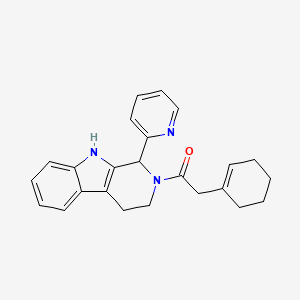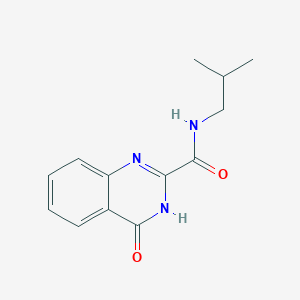
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Mécanisme D'action
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and promote the differentiation of mesenchymal stem cells into osteoblasts. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is its potency as an inhibitor of the Wnt/β-catenin signaling pathway. This makes it a valuable tool for studying the role of this pathway in various biological processes and diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. Another direction is to study its potential toxicity and develop strategies to minimize this toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with other proteins in the Wnt/β-catenin signaling pathway.
Méthodes De Synthèse
The synthesis of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves several steps, including the reaction of 2-aminobenzamide with isobutyryl chloride to form 2-isobutyrylamino-benzamide, which is then reacted with ethyl oxalyl chloride to form ethyl 2-(2-isobutyrylamino-phenyl)-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-isobutyl-3,4-dihydro-2H-quinazolin-4-one, which is finally reacted with formic acid to form this compound.
Applications De Recherche Scientifique
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. This compound has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which may have potential applications in bone regeneration.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-4-oxo-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)7-14-13(18)11-15-10-6-4-3-5-9(10)12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIBJZDPQHJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
![3-methoxy-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B6021262.png)

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
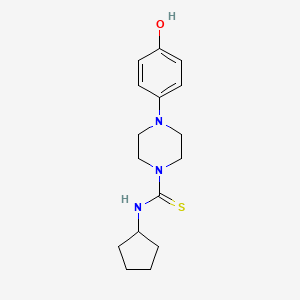
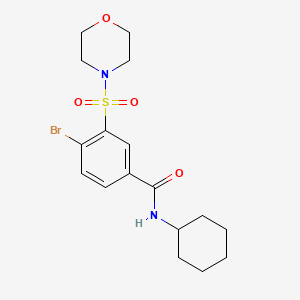
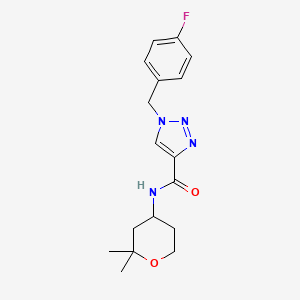
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
